molecular formula C21H18O3 B12532767 Benzeneacetic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)- CAS No. 833484-44-9

Benzeneacetic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-

Katalognummer: B12532767
CAS-Nummer: 833484-44-9
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: UDSZWQBUUITXHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneacetic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)- is an organic compound that features a benzene ring attached to an acetic acid group, with a biphenyl moiety linked through a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)- typically involves the reaction of benzeneacetic acid with a biphenyl derivative under specific conditions. One common method includes the use of a methoxy group to link the biphenyl moiety to the benzeneacetic acid. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent production rates .

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneacetic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Benzeneacetic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Benzeneacetic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzeneacetic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

833484-44-9

Molekularformel

C21H18O3

Molekulargewicht

318.4 g/mol

IUPAC-Name

2-[4-[(2-phenylphenyl)methoxy]phenyl]acetic acid

InChI

InChI=1S/C21H18O3/c22-21(23)14-16-10-12-19(13-11-16)24-15-18-8-4-5-9-20(18)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,22,23)

InChI-Schlüssel

UDSZWQBUUITXHW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CC=C2COC3=CC=C(C=C3)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.